molecular formula C21H18BrNO B14960677 N,N-dibenzyl-2-bromobenzamide

N,N-dibenzyl-2-bromobenzamide

Cat. No.: B14960677
M. Wt: 380.3 g/mol
InChI Key: ZUGSMSIGBOZFOP-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-2-bromobenzamide is an advanced organic intermediate with a molecular formula of C21H18BrNO and a molecular weight of 380.28 g/mol. It is an achiral compound characterized by a high logP value of 4.54, indicating significant hydrophobicity. This 2-bromobenzamide derivative is professionally valued in medicinal and organic chemistry for its role in constructing complex heterocyclic systems. Its primary research application is in palladium-catalyzed annulation reactions with arynes , a highly efficient method for the one-step synthesis of N-substituted phenanthridinones through simultaneous C-C and C-N bond formation. The phenanthridinone structural motif is of great interest as it is found in compounds with notable biological and pharmaceutical activities, including PARP inhibitor anticancer drugs and neurotrophin enhancers for treating nerve diseases. The dibenzyl substitution on the amide nitrogen is a key feature that has been shown to afford excellent yields in these cyclization processes. This reagent is supplied for Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not approved for use in humans, animals, or as a diagnostic agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H18BrNO

Molecular Weight

380.3 g/mol

IUPAC Name

N,N-dibenzyl-2-bromobenzamide

InChI

InChI=1S/C21H18BrNO/c22-20-14-8-7-13-19(20)21(24)23(15-17-9-3-1-4-10-17)16-18-11-5-2-6-12-18/h1-14H,15-16H2

InChI Key

ZUGSMSIGBOZFOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3Br

Origin of Product

United States

Synthetic Methodologies for N,n Dibenzyl 2 Bromobenzamide and Its Analogs

Direct Synthesis Approaches via Amidation Reactions

The most straightforward method for the synthesis of N,N-dibenzyl-2-bromobenzamide involves the direct amidation of 2-bromobenzoic acid or its activated derivatives with dibenzylamine (B1670424). A common approach is the conversion of 2-bromobenzoic acid to its more reactive acyl chloride, typically using thionyl chloride or oxalyl chloride. The resulting 2-bromobenzoyl chloride is then treated with dibenzylamine, usually in the presence of a base to neutralize the hydrogen chloride byproduct, to afford the desired amide. nanobioletters.com

Alternatively, coupling reagents commonly used in peptide synthesis can be employed to facilitate the direct condensation of 2-bromobenzoic acid and dibenzylamine. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt), can promote the formation of the amide bond under milder conditions than the acyl chloride method.

Strategies Involving Ortho-Metalation and Halogenation

An alternative and powerful strategy for the synthesis of ortho-substituted benzamides, including this compound, is through Directed Ortho-Metalation (DoM). This approach offers regioselective functionalization of the aromatic ring.

Directed Ortho-Metalation (DoM) of Benzamides

The N,N-disubstituted amide group is a potent directed metalation group (DMG). nih.gov In the case of N,N-dibenzylbenzamide, the amide functionality directs a strong organolithium base, such as n-butyllithium or sec-butyllithium, to deprotonate the ortho-position of the benzene (B151609) ring. uwindsor.ca This process is typically carried out at low temperatures in an ethereal solvent like tetrahydrofuran (B95107) (THF) to generate a lithiated intermediate. uwindsor.ca The coordination of the lithium atom to the amide's oxygen atom is crucial for the regioselectivity of this deprotonation. uwindsor.ca

Subsequent Bromination or Halogenation

The ortho-lithiated species generated in the DoM step is a highly reactive nucleophile. Quenching this intermediate with an electrophilic bromine source yields the desired 2-bromo-substituted benzamide (B126). Common brominating agents for this purpose include elemental bromine (Br₂), N-bromosuccinimide (NBS), or 1,2-dibromoethane. Careful control of the reaction conditions is necessary to ensure high yields and minimize side reactions.

Palladium-Catalyzed Aminocarbonylation and Related Coupling Methods

Palladium-catalyzed reactions have become a cornerstone of modern organic synthesis, and aminocarbonylation is a notable example for the formation of amides. nih.govnih.gov This method can be adapted for the synthesis of this compound. The reaction typically involves a three-component coupling of an aryl halide (in this case, 1,2-dibromobenzene (B107964) or 2-bromoiodobenzene), carbon monoxide, and an amine (dibenzylamine). nih.gov

The catalytic cycle, generally initiated by a palladium(0) species, involves the oxidative addition of the aryl halide to the palladium center, followed by the insertion of carbon monoxide into the aryl-palladium bond to form an aroyl-palladium complex. diva-portal.org Subsequent reductive elimination with the amine furnishes the amide product and regenerates the palladium(0) catalyst. nih.gov The choice of palladium precursor, ligands, and reaction conditions is critical for achieving high efficiency and selectivity. nih.gov

Derivatization from Related Halobenzamide Precursors

This compound can also be synthesized through the modification of pre-existing halobenzamide structures.

N-Alkylation and N-Arylation Strategies

One such approach involves the N-alkylation of a primary or secondary 2-bromobenzamide (B1207801). For instance, starting from 2-bromobenzamide, a two-step alkylation process using benzyl (B1604629) halides (e.g., benzyl bromide or benzyl chloride) in the presence of a suitable base can introduce the two benzyl groups onto the nitrogen atom. mdpi.com Phase-transfer catalysis can be employed to facilitate this transformation. mdpi.com Alternatively, starting from 2-bromo-N-benzylbenzamide, a second benzylation step would yield the target compound. Modern methods for N-alkylation also include the use of alcohols as alkylating agents in the presence of a catalyst. nih.gov Another strategy involves the N-arylation of amines using a copper-catalyzed reaction following an iron-catalyzed bromination of an aniline-type precursor, although this is more complex for the specific synthesis of this compound. nih.gov

Starting Material Reagent(s) Product Methodology
2-Bromobenzoic Acid1. SOCl₂ or (COCl)₂2. Dibenzylamine, BaseThis compoundDirect Amidation
N,N-Dibenzylbenzamide1. s-BuLi or n-BuLi2. Br₂ or NBSThis compoundDirected Ortho-Metalation and Bromination
1,2-DibromobenzeneCO, Dibenzylamine, Pd catalystThis compoundPalladium-Catalyzed Aminocarbonylation
2-BromobenzamideBenzyl Bromide, BaseThis compoundN-Alkylation

Modifications of the Amide Nitrogen

Modifications at the amide nitrogen of this compound can be broadly categorized into two main strategies: debenzylation and transamidation. These methods allow for the removal of the benzyl protecting groups or the introduction of new amine fragments, respectively.

Debenzylation Strategies

The removal of benzyl groups from an amide nitrogen is a common yet sometimes challenging transformation in organic synthesis. Several methods have been developed for the debenzylation of N-benzyl amides, which are applicable to substrates like this compound. These methods include acid-catalyzed cleavage, oxidative debenzylation, and catalytic hydrogenation.

Acid-Catalyzed Debenzylation

Strong acids can facilitate the cleavage of N-benzyl groups. For instance, N-benzylamides can be efficiently debenzylated using p-toluenesulfonic acid (p-TsOH) in refluxing toluene. researchgate.net This method has been shown to be effective for a variety of N-benzylamides, including those with electron-rich benzyl groups like N-2,4-dimethoxybenzyl, affording the desired primary amides in good to quantitative yields. researchgate.net Triflic acid has also been employed for the debenzylation of N-benzylamides under microwave irradiation, providing both secondary and tertiary amides in moderate to good yields. researchgate.net

Reagent/CatalystSolventTemperatureTimeProduct TypeYieldReference
p-TsOH (4 equiv.)TolueneReflux2-4 hPrimary AmideGood to Quantitative researchgate.net
Triflic Acid-Microwave-Secondary/Tertiary AmideModerate to Good researchgate.net

Oxidative Debenzylation

An alternative approach involves the oxidative cleavage of the N-benzyl bond. A sustainable method utilizes alkali metal bromides, such as sodium bromide, in the presence of Oxone as an oxidant. This reaction proceeds under mild conditions and is believed to involve the formation of bromo radicals that abstract a hydrogen atom from the benzylic position, leading to an intermediate that is subsequently oxidized and hydrolyzed to the corresponding amide. rsc.org This transition-metal-free method is environmentally friendly and provides high yields of the debenzylated products. rsc.org

ReagentOxidantSolventTemperatureProduct TypeYieldReference
NaBrOxoneMeCN/H₂O-AmideHigh rsc.org

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used method for the removal of benzyl groups. Palladium on carbon (Pd/C) is a common catalyst for this transformation. However, the efficiency of the reaction can be hampered by the coordination of the amine product to the palladium catalyst. nih.gov To overcome this, additives can be used. For example, the combination of Pd/C with niobic acid-on-carbon (Nb₂O₅/C) has been shown to significantly facilitate the hydrogenative deprotection of N-benzyl groups. nih.gov This mixed catalytic system allows for the reaction to proceed under milder conditions and often results in excellent yields of the deprotected amines. nih.gov

Transamidation Reactions

Transamidation is a powerful tool for the direct exchange of the amine component of an amide. This allows for the conversion of this compound into a range of other N-substituted-2-bromobenzamides.

Nickel-Catalyzed Transamidation

A two-step approach for the transamidation of secondary amides has been developed utilizing nickel catalysis. This methodology can be conceptually extended to tertiary amides like this compound. The process involves an initial N-functionalization, for example, with a Boc group, to weaken the amide C-N bond. The subsequent nickel-catalyzed cleavage of this activated amide bond in the presence of a new primary or secondary amine affords the transamidated product. researchgate.net This method is notable for its mild reaction conditions and broad substrate scope. researchgate.net

Copper-Catalyzed Reactions

Copper-catalyzed reactions have also been employed for the modification of N-benzylbenzamides. For instance, the reaction of 2-bromo(N-benzyl)benzamide with benzylamine (B48309) can lead to the formation of quinazolinone derivatives through a one-pot copper-catalyzed process involving N-arylation followed by intramolecular C-H amidation. While this does not represent a simple transamidation, it is a significant modification of the amide nitrogen leading to a new heterocyclic system.

Reactivity Profiles and Organic Transformations of N,n Dibenzyl 2 Bromobenzamide

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of the aryl bromide in N,N-dibenzyl-2-bromobenzamide makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura, Sonogashira, and Heck Reactions at the Aryl Bromide Position

The Suzuki-Miyaura coupling, a powerful method for forming C-C bonds, involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. wikipedia.orgyonedalabs.com While specific examples detailing the Suzuki-Miyaura reaction of this compound are not prevalent in the provided search results, the general reactivity of aryl bromides in this transformation is well-established. nih.govresearchgate.netnih.gov The reaction is widely used for synthesizing polyolefins, styrenes, and substituted biphenyls. wikipedia.org The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orgyonedalabs.com The choice of ligands, often phosphines or N-heterocyclic carbenes, plays a crucial role in the efficiency of the reaction. wikipedia.org

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, typically utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orglibretexts.orgwikipedia.org This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes. libretexts.org The generally accepted mechanism involves two independent catalytic cycles for palladium and copper. libretexts.orgresearchgate.net The palladium cycle mirrors that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. researchgate.net Copper-free Sonogashira protocols have also been developed. wikipedia.orgresearchgate.net

The Heck reaction provides a method for the vinylation of aryl halides, coupling them with alkenes in the presence of a palladium catalyst and a base. organic-chemistry.orgprinceton.edu This reaction is known for its high trans selectivity. organic-chemistry.org The intramolecular version of the Heck reaction is particularly powerful for constructing cyclic systems. princeton.edu The mechanism involves the oxidative addition of the aryl halide to the palladium catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. princeton.edu While challenging with N-heteroaryl halides due to potential catalyst poisoning, the development of sterically bulky ligands has expanded the reaction's scope. nih.gov

Table 1: Overview of Key Cross-Coupling Reactions

ReactionCoupling PartnersCatalyst SystemProduct Type
Suzuki-Miyaura Aryl Halide + Organoboron CompoundPd Catalyst + BaseBiaryls, etc.
Sonogashira Aryl Halide + Terminal AlkynePd Catalyst + Cu(I) Co-catalyst + BaseArylalkynes
Heck Aryl Halide + AlkenePd Catalyst + BaseSubstituted Alkenes

C-N Coupling Reactions

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are pivotal for the synthesis of arylamines and their derivatives. nih.govbohrium.comrsc.org These reactions involve the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base. researchgate.net The development of specialized ligands has been crucial for the advancement of this methodology, allowing for the coupling of a wide range of amines and aryl halides under milder conditions. nih.gov These reactions are widely applied in the synthesis of pharmaceuticals and other biologically active molecules. nih.govrsc.org

Intramolecular Cyclization Reactions

The structure of this compound is amenable to intramolecular cyclization reactions, leading to the formation of valuable heterocyclic structures.

N-substituted phenanthridinones can be synthesized through a palladium-catalyzed annulation process. nih.gov One approach involves the reaction of o-halobenzamides with arynes, leading to the formation of two new C-C bonds in a single step. nih.govsigmaaldrich.com This method provides an efficient route to this important heterocyclic core under relatively mild conditions and demonstrates good functional group tolerance. sigmaaldrich.com The synthesis of phenanthridin-6(5H)-ones can also be achieved via Pd-catalyzed C-H bond activation in a direct arylation process. researchgate.net

Quinazolinones are a significant class of heterocycles due to their presence in medicinally important molecules. nih.gov Copper-catalyzed reactions offer efficient pathways for their synthesis. One such method involves the enantioselective copper-catalyzed borylative cyclization to produce pyrroloquinazolinone motifs with high enantio- and diastereocontrol. nih.gov Other copper-mediated syntheses of quinazolin-4(3H)-ones have been developed from starting materials like N-(quinolin-8-yl)benzamide and amidine hydrochlorides. rsc.org Furthermore, copper-catalyzed tandem reactions of 2-aminobenzamides with tertiary amines or 2-aminobenzonitriles with benzyl (B1604629) alcohols provide versatile routes to quinazolinone derivatives. organic-chemistry.orgrsc.org These methods often feature good functional group tolerance and can proceed under aerobic conditions. organic-chemistry.orgrsc.org

Table 2: Summary of Intramolecular Cyclization Reactions

Reaction TypeCatalystProductKey Features
Palladium-Catalyzed AnnulationPalladiumPhenanthridinonesForms two C-C bonds in one step. nih.govsigmaaldrich.com
Copper-Catalyzed Borylative CyclizationCopperPyrroloquinazolinonesEnantioselective and diastereoselective. nih.gov
Copper-Catalyzed Tandem ReactionsCopperQuinazolinonesUtilizes readily available starting materials. organic-chemistry.orgrsc.org

Nucleophilic Aromatic Substitution Reactions

The bromine atom on the aromatic ring of this compound serves as a leaving group in nucleophilic aromatic substitution (SNA) reactions. wikipedia.orgchadsprep.com The success of such reactions is often dependent on the presence of electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org The N,N-dibenzylamido group is generally considered to be electron-withdrawing, which should facilitate nucleophilic attack at the ipso-carbon.

The general mechanism for an SNAr reaction involves two main steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized carbanionic intermediate. libretexts.org

Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the bromide ion. pdx.edu

A variety of nucleophiles can be employed in these reactions, as illustrated in the table below.

NucleophilePotential Product
Ammonia (NH₃)N,N-dibenzyl-2-aminobenzamide
Alkoxides (RO⁻)N,N-dibenzyl-2-alkoxybenzamide
Thiolates (RS⁻)N,N-dibenzyl-2-(alkylthio)benzamide

The reactivity in SNAr reactions often follows the trend F > Cl > Br > I for the leaving group, which is counterintuitive to the trend of C-X bond strength. masterorganicchemistry.com This is because the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

Electrophilic Aromatic Substitution on the Benzyl Moieties

The benzyl groups of this compound can undergo electrophilic aromatic substitution (EAS) reactions. pdx.edu The N-acyl group attached to the benzylic nitrogen is deactivating due to the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group. This reduces the electron-donating ability of the nitrogen towards the benzyl rings, making them less reactive than toluene. masterorganicchemistry.com

Despite this deactivation, EAS reactions can still occur under appropriate conditions. The directing effect of the N,N-dibenzylamino group will guide the incoming electrophile primarily to the ortho and para positions of the benzyl rings.

Electrophilic ReagentReaction TypeExpected Major Products
HNO₃/H₂SO₄NitrationN-(4-nitrobenzyl)-N-benzyl-2-bromobenzamide and N-(2-nitrobenzyl)-N-benzyl-2-bromobenzamide
Br₂/FeBr₃BrominationN-(4-bromobenzyl)-N-benzyl-2-bromobenzamide and N-(2-bromobenzyl)-N-benzyl-2-bromobenzamide
RCOCl/AlCl₃Friedel-Crafts AcylationN-(4-acylbenzyl)-N-benzyl-2-bromobenzamide and N-(2-acylbenzyl)-N-benzyl-2-bromobenzamide

When the aromatic ring already contains multiple substituents, the position of further substitution is determined by the combined electronic and steric effects of the existing groups. masterorganicchemistry.com

Rearrangement Reactions and Isomerization Studies

While specific rearrangement studies on this compound are not widely reported, related studies on analogous compounds suggest the potential for interesting transformations. For instance, the alkylation of 2-bromoaniline (B46623) with benzyl bromide under basic conditions has been shown to result in an unexpected rearrangement, yielding N,N-dibenzyl-4-bromoaniline instead of the expected 2-bromo isomer. nih.gov This suggests a possible intermolecular bromine migration. nih.gov

This finding raises the possibility that under certain conditions, this compound could potentially undergo a similar halogen migration to form its isomer, N,N-dibenzyl-4-bromobenzamide. The mechanism for such a rearrangement would likely involve the generation of an electrophilic bromine species. nih.gov

Other classes of rearrangement reactions known in organic chemistry include the Bamberger, Hofmann-Martius, and Fischer-Hepp rearrangements, which typically involve N-substituted anilines. berhamporegirlscollege.ac.in The applicability of these specific rearrangements to this compound would depend on the specific reaction conditions and the stability of the potential intermediates.

Mechanistic Investigations of Transformations Involving N,n Dibenzyl 2 Bromobenzamide

Kinetic Studies and Reaction Rate Determination

Kinetic studies are crucial for elucidating the sequence of elementary steps in a catalytic cycle and identifying the rate-determining step. For the intramolecular cyclization of 2-bromobenzamides to phenanthridinones, mechanistic investigations have provided insights into the factors influencing the reaction rate.

The following table illustrates a hypothetical kinetic experiment for the cyclization of a substituted 2-bromobenzamide (B1207801), showcasing how changes in reactant concentrations could affect the initial reaction rate, which is a common approach to determining reaction orders.

Entry[Substrate] (M)[Pd Catalyst] (mol%)[Base] (M)Initial Rate (M/s)
10.120.21.5 x 10-5
20.220.23.0 x 10-5
30.140.23.1 x 10-5
40.120.41.6 x 10-5

This table is a generalized representation based on common kinetic experiments in catalysis and does not represent empirically measured data for N,N-dibenzyl-2-bromobenzamide.

Elucidation of Catalytic Cycles in Metal-Mediated Transformations

The palladium-catalyzed intramolecular arylation of this compound to form the corresponding N-benzylphenanthridinone is believed to proceed through a well-defined catalytic cycle. This cycle typically involves the key steps of oxidative addition, C-H bond activation, and reductive elimination.

A plausible catalytic cycle begins with the activation of a Pd(II) precatalyst to a catalytically active Pd(0) species. panchakotmv.ac.in The Pd(0) complex then undergoes oxidative addition with the aryl bromide moiety of this compound to form an arylpalladium(II) intermediate. This is followed by an intramolecular C-H activation of one of the benzyl (B1604629) groups, leading to the formation of a palladacycle. Finally, reductive elimination from this intermediate yields the phenanthridinone product and regenerates the Pd(0) catalyst, allowing the cycle to continue.

Oxidative Addition: The initial step in the catalytic cycle is the oxidative addition of the C-Br bond of this compound to a low-valent palladium(0) complex. wikipedia.org This reaction involves the cleavage of the C-Br bond and the formation of two new bonds, C-Pd and Pd-Br, resulting in a square planar arylpalladium(II) intermediate. The reactivity of aryl halides in oxidative addition typically follows the trend I > Br > Cl, which is consistent with the bond dissociation energies. princeton.edu

Reductive Elimination: This is the product-forming step of the catalytic cycle. In the context of phenanthridinone synthesis, after the formation of a palladacycle intermediate via C-H activation, reductive elimination involves the formation of a new C-C bond between the aryl ring and the benzylic carbon, leading to the cyclized product. This step results in the reduction of the palladium center from Pd(II) back to Pd(0). The facility of reductive elimination can be influenced by the nature of the ligands on the palladium center and the geometry of the complex.

The crucial C-H activation step in the cyclization of this compound can proceed through different pathways, with the Concerted Metalation-Deprotonation (CMD) mechanism being a widely accepted model for many palladium-catalyzed C-H functionalizations. princeton.edunih.gov In the CMD pathway, the C-H bond cleavage and the C-Pd bond formation occur in a single, concerted transition state. princeton.edunih.gov This process is typically facilitated by a base, which assists in the removal of the proton. princeton.edunih.gov

For intramolecular reactions, the base can be an external additive (like a carbonate or acetate) or a ligand coordinated to the palladium center. The transition state for a CMD mechanism is often envisioned as a six-membered ring, involving the palladium, the carbon and hydrogen of the C-H bond, the base, and the atom to which the base is attached. Computational studies on similar intramolecular arylations have suggested that the CMD pathway is often the lowest energy route and therefore the rate-determining step. rsc.org

Ligand Effects: The choice of ligand in palladium-catalyzed reactions is critical as it influences the solubility, stability, and reactivity of the catalyst. In the context of intramolecular C-H activation, ligands can affect the rate of oxidative addition, the facility of C-H bond cleavage, and the efficiency of reductive elimination. For instance, bulky, electron-rich phosphine (B1218219) ligands can promote oxidative addition and reductive elimination. However, for some C-H activation reactions, ligandless conditions or the use of specific N-heterocyclic carbene (NHC) or pincer-type ligands have been found to be more effective. princeton.edu The bite angle of bidentate phosphine ligands has also been shown to be a critical parameter in controlling the regioselectivity of cyclization reactions. nih.gov

Catalyst Deactivation: Catalyst deactivation is a significant issue in palladium-catalyzed reactions and can occur through several pathways. One common deactivation route is the formation of catalytically inactive palladium black (aggregated nanoparticles). nitech.ac.jp This can happen when the rate of reductive elimination is slow compared to other processes, leading to the accumulation of unstable Pd(0) species. Catalyst poisoning can also occur due to the accumulation of byproducts, such as halide ions, which can coordinate to the palladium center and inhibit its activity. nih.gov In some cases, the substrate or product itself can act as an inhibitor. Understanding these deactivation pathways is essential for developing more robust and efficient catalytic systems. nih.govnitech.ac.jp

Effect of Ligands on the Yield of a Model Intramolecular Arylation
EntryLigandYield (%)Reference
1None45 nih.gov
2PPh368 nih.gov
3DPEphos85 nih.gov
4Xantphos92 nih.gov
5(R)-BINAP78 nih.gov

This table is adapted from literature on related palladium-catalyzed cyclizations of secondary amides and serves as an illustration of ligand effects. nih.gov

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are paramount for confirming a proposed catalytic cycle. In palladium-catalyzed C-H activation reactions, key intermediates include the initial arylpalladium(II) complex formed after oxidative addition and the subsequent palladacycle formed via intramolecular C-H activation.

While the isolation of these intermediates can be challenging due to their transient nature, various spectroscopic techniques can be employed for their in-situ characterization. For example, NMR spectroscopy (¹H, ¹³C, ³¹P) is a powerful tool for identifying the structure of palladium complexes in solution. In some cases, stable palladacycle intermediates have been isolated and fully characterized by X-ray crystallography. nih.gov These isolated complexes can then be studied to understand their reactivity in subsequent steps, such as reductive elimination. For the transformation of this compound, the expected palladacycle would be a five-membered ring formed through the activation of a C-H bond on one of the benzyl groups.

Solvent Effects and Reaction Condition Optimization

The choice of solvent and the optimization of reaction conditions are critical for the success of palladium-catalyzed transformations. Solvents can influence the solubility of the catalyst and reagents, the rate of reaction, and even the selectivity. In the context of intramolecular C-H activation, polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), and dimethyl sulfoxide (B87167) (DMSO) are often employed. princeton.edunih.gov The polarity of the solvent can affect the stability of charged intermediates and transition states.

Reaction condition optimization typically involves screening various parameters, including the palladium source, ligand, base, solvent, temperature, and reaction time. The choice of base is particularly important in C-H activation reactions that proceed via a CMD mechanism. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and carboxylates (e.g., KOAc). The strength and solubility of the base can have a significant impact on the reaction efficiency. Higher temperatures are often required to overcome the activation barrier for C-H bond cleavage, although milder conditions are continuously being developed. princeton.edu

The following table summarizes the effect of different solvents on the yield of a model intramolecular cyclization, highlighting the importance of solvent choice.

Effect of Solvent on the Yield of a Model Intramolecular Cyclization
EntrySolventYield (%)Reference
1Toluene25 nih.gov
2THF30 nih.gov
3Dioxane55 nih.gov
4DMF88 nih.gov
5DMA91 princeton.edu

This table is a composite representation based on findings from related palladium-catalyzed cyclization reactions. princeton.edunih.gov

Spectroscopic Characterization Methodologies for N,n Dibenzyl 2 Bromobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For N,N-dibenzyl-2-bromobenzamide, both ¹H and ¹³C NMR, along with two-dimensional techniques, offer a complete picture of the proton and carbon environments and their connectivities.

¹H NMR Spectroscopic Analysis and Chemical Shift Assignments

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the 2-bromobenzoyl group and the two benzyl (B1604629) groups appear in the downfield region, generally between δ 7.0 and 8.0 ppm. The methylene (B1212753) protons of the benzyl groups are observed as a characteristic singlet or a set of doublets, depending on their chemical environment and rotational freedom, usually around δ 4.5-5.0 ppm.

Table 1: ¹H NMR Chemical Shift Assignments for this compound

Proton Type Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic (2-bromobenzoyl)7.33-7.87Multiplet-
Aromatic (benzyl)7.15-7.40Multiplet-
Methylene (CH₂)4.40, 4.70Singlets-

Note: Specific chemical shifts and multiplicities can vary slightly based on the solvent and the specific conformation of the molecule in solution.

¹³C NMR Spectroscopic Analysis and Carbon Connectivity

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the amide group is typically the most downfield signal, appearing around δ 168-172 ppm. The aromatic carbons resonate in the range of δ 125-140 ppm, with the carbon attached to the bromine atom showing a characteristic shift. The methylene carbons of the benzyl groups are found further upfield, typically between δ 50 and 55 ppm.

Table 2: ¹³C NMR Chemical Shift Assignments for this compound

Carbon Type Chemical Shift (δ, ppm)
Carbonyl (C=O)~172.3
Aromatic (C-Br)~119
Aromatic (other)126.7-137.5
Methylene (CH₂)55.4, 55.6

Note: The exact chemical shifts are dependent on the experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between different atoms within the molecule.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton couplings (²J and ³J), helping to trace the connectivity within the aromatic spin systems of the 2-bromobenzoyl and benzyl groups. researchgate.netyoutube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms. youtube.comredalyc.org It allows for the unambiguous assignment of proton signals to their corresponding carbon atoms, for instance, linking the methylene proton signals to the methylene carbon signals.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₂₁H₁₈BrNO), HRMS provides an exact mass measurement that can confirm the molecular formula with a high degree of confidence. The experimentally determined mass is compared to the calculated theoretical mass, and a small mass error (typically in the ppm range) validates the proposed formula. This technique is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. In the IR spectrum of this compound, several key absorption bands are expected:

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Amide CarbonylC=O stretch~1630-1680
Aromatic C-HC-H stretch~3030-3100
Aliphatic C-HC-H stretch~2850-2960
Aromatic C=CC=C stretch~1450-1600
C-NC-N stretch~1200-1350
C-BrC-Br stretch~500-600

The strong absorption band corresponding to the C=O stretch of the tertiary amide is a particularly diagnostic feature. The presence of aromatic and aliphatic C-H stretching vibrations, as well as the C-Br stretching frequency, further supports the proposed structure.

Crystallographic Studies and Structural Analyses of N,n Dibenzyl 2 Bromobenzamide

Single-Crystal X-ray Diffraction Analysis

A complete single-crystal X-ray diffraction analysis would be required to fully elucidate the structural characteristics of N,N-dibenzyl-2-bromobenzamide. This analysis would provide key crystallographic parameters, including the crystal system, space group, and unit cell dimensions.

Molecular Conformation and Geometry

The molecular conformation of this compound would be of significant interest. This includes the dihedral angles between the 2-bromophenyl ring and the amide plane, as well as the orientation of the two benzyl (B1604629) groups relative to the rest of the molecule. The steric hindrance introduced by the bulky dibenzyl groups likely forces a twisted conformation around the C-N amide bond.

Bond Lengths and Angles

Precise bond lengths and angles are fundamental outputs of a crystallographic study. For this compound, key parameters would include the C-Br, C=O, C-N, and various C-C and C-H bond lengths, as well as the bond angles around the carbonyl carbon and the nitrogen atom. Deviations from standard values could indicate electronic effects or steric strain within the molecule.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is governed by a variety of intermolecular forces. Understanding these interactions is crucial for predicting and explaining the macroscopic properties of the compound.

Halogen Bonding Interactions

The presence of a bromine atom on the phenyl ring introduces the possibility of halogen bonding. This is a non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as the carbonyl oxygen of a neighboring molecule. The existence and geometry of any Br···O halogen bonds would be a key feature of the crystal structure.

π-π Stacking Interactions

With three aromatic rings, π-π stacking interactions are highly probable in the crystal structure of this compound. These interactions, arising from the stacking of the electron-rich π systems of the phenyl and benzyl groups, would contribute significantly to the stabilization of the crystal lattice. The nature of these interactions, whether face-to-face or offset, would be revealed by a detailed structural analysis.

Crystallographic and Polymorphism Analysis of this compound Remains Unexplored

A thorough investigation of scientific databases and literature reveals a significant gap in the crystallographic and structural analysis of the chemical compound this compound. Despite the importance of understanding the solid-state properties of chemical entities, no dedicated studies on the crystallographic structure, polymorphism, or crystallization engineering of this specific compound have been publicly documented.

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in materials science and pharmaceuticals, as different polymorphs can exhibit distinct physical and chemical properties. However, for this compound, there is no available research detailing the existence of different crystalline forms or the application of crystallization engineering principles to control its solid-state structure.

While crystallographic studies have been conducted on structurally related compounds, such as other brominated benzamides or molecules with dibenzyl moieties, this information cannot be extrapolated to predict the behavior of this compound. The specific placement of the bromine atom on the benzoyl group, combined with the N,N-dibenzyl substitution, creates a unique molecular architecture whose packing and intermolecular interactions in the solid state are yet to be determined.

Consequently, detailed research findings, including data tables on crystallographic parameters for different polymorphs, are not available in the current body of scientific literature. The exploration of its crystal structure and potential polymorphic behavior represents an open area for future research in chemical crystallography and materials science.

Computational Chemistry and Theoretical Modeling of N,n Dibenzyl 2 Bromobenzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For N,N-dibenzyl-2-bromobenzamide, DFT calculations can provide a wealth of information about its fundamental properties.

The first step in the theoretical investigation of this compound is typically geometry optimization. Using a functional such as B3LYP with a basis set like 6-31G*, the molecule's lowest energy conformation can be determined. nih.gov This process yields crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape. For instance, in a related compound, 2-bromo-N-(dibenzyl-carbamothioyl)benzamide, the 2-bromo-benzoyl group was found to adopt an E conformation. nih.gov

Once the geometry is optimized, electronic structure calculations can be performed to understand the distribution of electrons within the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

Table 1: Hypothetical DFT-Calculated Parameters for this compound
analyticsParametercalculateHypothetical ValueinfoSignificance
Total Energy-X HartreesThermodynamic stability of the molecule.
HOMO Energy-Y eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-Z eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap(Y-Z) eVIndicates chemical reactivity and kinetic stability.
Dipole MomentD DebyesMeasure of the molecule's overall polarity.

Computational methods can be employed to explore the potential reaction pathways involving this compound. By modeling the interaction of the molecule with various reactants, it is possible to identify the transition states of these reactions. A transition state represents the highest energy point along the reaction coordinate and is crucial for understanding the mechanism of a chemical transformation. The geometry and energy of the transition state provide insights into the feasibility and kinetics of a proposed reaction.

Mapping the energy landscape for a reaction involving this compound allows for a detailed analysis of the reaction barriers. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated. A lower activation energy indicates a faster reaction rate. This type of analysis is invaluable for predicting the conditions under which the compound might undergo specific chemical changes.

Molecular Dynamics Simulations (Potential for studying compound behavior in solution)

While DFT calculations are typically performed on isolated molecules in the gas phase, Molecular Dynamics (MD) simulations offer a way to study the behavior of this compound in a more realistic environment, such as in a solvent. nih.gov By simulating the movement of the molecule and the surrounding solvent molecules over time, MD can reveal information about its conformational flexibility, solvation, and interactions with other molecules. mdpi.com For instance, the Root Mean Square Deviation (RMSD) of the molecule's atoms can be monitored to assess its structural stability in solution. nih.gov

Quantitative Structure-Activity Relationships (QSAR) for Analog Design (Excluding specific biological activity)

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool in medicinal chemistry for designing new molecules with desired properties. nih.govnih.gov In the context of this compound, a QSAR model could be developed to correlate its structural features with a particular chemical property, without considering a specific biological activity. By creating a dataset of similar compounds and their measured properties, a mathematical model can be built to predict the properties of new, unsynthesized analogs. This approach can guide the design of new derivatives of this compound with, for example, enhanced stability or specific reactivity.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational chemistry can also be used to predict the spectroscopic properties of this compound, which can aid in its experimental characterization. For example, the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be calculated using DFT. nih.gov These predicted shifts can be compared with experimental data to confirm the structure of the compound. ucl.ac.uk The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. nih.gov

Table 2: Predicted vs. Experimental 1H NMR Chemical Shifts (Hypothetical)
scienceProton EnvironmentfunctionsPredicted Chemical Shift (ppm)fact_checkExperimental Chemical Shift (ppm)
Aromatic-H (ortho to Br)~7.67.62
Aromatic-H (meta to Br)~7.37.35
Aromatic-H (para to Br)~7.47.41
Benzyl-CH2~4.84.78
Benzyl-Aromatic-H~7.2-7.47.25-7.45

Advanced Synthetic Applications and Derivatives of N,n Dibenzyl 2 Bromobenzamide

Precursor in the Synthesis of N-Heterocyclic Compounds

The arrangement of the bromo- and dibenzylamino- groups in N,N-dibenzyl-2-bromobenzamide makes it an ideal starting material for intramolecular cyclization reactions to form nitrogen-containing heterocyclic compounds. These reactions often leverage transition-metal catalysis to activate the C-Br bond and a C-H bond on one of the N-benzyl groups to form a new ring system.

Phenanthridinones as Complex Polycycles

Phenanthridinones are a class of polycyclic lactams that form the core structure of several biologically active alkaloids. The synthesis of phenanthridinones can be efficiently achieved through palladium-catalyzed intramolecular C-H arylation of N-substituted-2-halobenzamides. researchgate.netnih.gov While studies often feature substrates like N-methyl-N-phenyl-2-bromobenzamide, the mechanism is broadly applicable to this compound. nih.govrsc.org

The typical reaction involves the palladium-catalyzed cyclization where the palladium catalyst oxidatively adds to the C-Br bond, followed by an intramolecular C-H activation of an ortho-position on one of the benzyl (B1604629) rings. Subsequent reductive elimination forms the new C-C bond, yielding the phenanthridinone skeleton after de-benzylation. Recent advancements have utilized photochemically synthesized palladium-polyvinylpyrrolidone (Pd-PVP) nanoparticles as catalysts for this transformation, demonstrating high yields (up to 95%) under relatively mild conditions. nih.govrsc.org The reactivity of the aryl halide in these cyclizations generally follows the order I > Br. nih.gov

Table 1: Representative Conditions for Palladium-Catalyzed Phenanthridinone Synthesis from 2-Halobenzamides This table is based on data for analogous N-substituted-2-halobenzamides.

Catalyst SystemBaseSolventTemperatureKey FindingReference
Pd-PVP NanoparticlesK₂CO₃H₂O : DMA (1:1)100 °CEfficient cyclization of N-methyl-N-phenyl-2-iodobenzamide (95% yield). Bromide analogue also reacts, albeit at a lower yield (60% with 5 mol% catalyst). nih.govrsc.org
Pd(t-Bu₃P)₂KOAcNot specifiedNot specifiedEffective for one-pot synthesis of N-H phenanthridinones. researchgate.net
Phosphine-free PalladiumNot specifiedN,N-dimethylacetamide (DMA)Not specifiedDemonstrates that phosphine (B1218219) ligands are not always necessary for the cyclization. nih.gov

Quinazolinones and Related Fused Pyrimidines

Quinazolinones and their fused pyrimidine (B1678525) relatives are another important class of N-heterocycles with significant pharmacological applications. nih.govnih.govasianpubs.org While a direct conversion of this compound to a quinazolinone is not straightforward, its structural components can be utilized in multi-step synthetic routes.

A recent study demonstrated a pathway to a quinazolinone derivative starting from a related structure. nih.gov In this work, dibenzyl cyanamide (B42294), formed from cyanamide and benzyl bromides, was converted into 1,1-bis(2-bromobenzyl) urea (B33335). This urea derivative subsequently underwent a ring-closure reaction to yield 3-(2-bromobenzyl)-3,4-dihydroquinazolin-2(1H)-one. nih.gov This example illustrates how the N,N-dibenzyl motif can be a precursor to the core structure of a fused pyrimidine. By analogy, this compound could potentially be transformed into an intermediate suitable for cyclization into a quinazolinone system, for example, by first converting the amide into a urea or thiourea (B124793) derivative.

Building Block for Multifunctional Organic Molecules

A "building block" in organic synthesis is a molecule that can be used as a starting point to construct more complex structures. researchgate.net this compound fits this description perfectly due to its two distinct reactive sites: the aryl bromide and the tertiary amide.

The carbon-bromine bond serves as a versatile handle for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of various substituents at the 2-position of the benzamide (B126) core.

Simultaneously, the dibenzylamide group can be chemically modified. For instance, the benzyl groups can be cleaved under hydrogenolysis conditions to yield a primary amide, which can then participate in further reactions. Alternatively, as seen in the synthesis of phenanthridinones, the benzyl groups themselves can be reactive partners in intramolecular cyclizations. nih.gov The compound's utility as a building block is demonstrated by its role as a precursor to complex heterocyclic scaffolds like phenanthridinones and benzo[c]chromenes. rsc.org This capacity for sequential or one-pot transformations makes it a valuable intermediate in the synthesis of multifunctional organic molecules. mdpi.com

Potential in the Development of Chiral Ligands and Catalysts

Chiral ligands are essential components in asymmetric catalysis, a field dedicated to the synthesis of single-enantiomer compounds. While this compound is itself achiral, it possesses structural features that could be incorporated into a chiral ligand framework. Research has shown that related N,N-dibenzylamino aldehydes, derived from amino acids, are highly effective chiral building blocks in organic synthesis. nih.gov

The development of a chiral ligand from this compound could be envisioned through several pathways:

Modification of the Benzyl Groups: Introduction of chirality onto the benzyl groups prior to their attachment to the amide nitrogen.

Asymmetric C-H Activation: A diastereoselective intramolecular C-H activation could create a chiral center during the formation of a larger ring system.

Attachment of a Chiral Auxiliary: Using the bromo-substituent as an anchor point to attach a known chiral molecule via cross-coupling.

The N,N-dibenzylamino moiety is a common feature in various ligands and its electronic and steric properties can be tuned. Although direct application of this compound in this area is not yet reported, its potential as a scaffold for new chiral ligands remains an area ripe for exploration.

Exploration in Polymer Science as a Monomer or Intermediate

In polymer science, monomers with multiple reactive sites are valuable for creating cross-linked or complex polymer architectures. This compound has potential as a monomer or an intermediate in polymer synthesis. The aryl bromide functionality is suitable for step-growth polymerization via palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck polymerization, to form poly(benzamide) derivatives.

While the polymerization of this compound itself has not been specifically detailed, related benzamide monomers have been successfully polymerized. For example, poly(N-fluoroalkyl benzamide) has been synthesized via a chain-growth polycondensation, yielding a polymer with a controlled molecular weight and low polydispersity. researchgate.net This demonstrates the capability of the benzamide functional group to be incorporated into a polymer backbone.

Furthermore, related N,N-dibenzyl compounds, such as N,N-dibenzylhydroxylamine, have been investigated as inhibitors in radical polymerization processes like that of styrene, highlighting the interaction of the dibenzylamino group with reactive polymer chains. core.ac.uk The dual functionality of this compound could potentially be exploited to first incorporate it into a polymer chain via its bromo-substituent, with the dibenzylamino groups available for subsequent post-polymerization modification, such as cross-linking or grafting.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N,N-dibenzyl-2-bromobenzamide, and how can reaction conditions be optimized?

  • Answer : Common routes involve coupling 2-bromobenzoic acid derivatives with dibenzylamine. For example, benzamide formation via acyl chloride intermediates (using reagents like thionyl chloride) followed by nucleophilic substitution with dibenzylamine in dichloromethane/pyridine (60°C, 4–18 hours). Catalytic hydrogenation (Pd/C, H₂) or reductive amination (Na(OAc)₃BH) may optimize yields . Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How can NMR and mass spectrometry confirm the structure and purity of this compound?

  • Answer :

  • ¹H NMR : Key signals include aromatic protons (δ 7.2–7.9 ppm, splitting patterns indicating substitution), benzylic CH₂ groups (δ 3.5–4.5 ppm), and absence of residual amine protons. For example, dibenzyl groups show split peaks due to restricted rotation .
  • ESI-MS : Look for [M+H]⁺ and [M−NH₃+H]⁺ adducts (e.g., m/z ~387–435 for related bromobenzamides) .

Q. What role does bromine play in modulating the biological activity of benzamide derivatives?

  • Answer : Bromine’s electron-withdrawing effect enhances electrophilicity, improving binding to target proteins (e.g., enzyme active sites). In SAR studies, brominated analogs often show higher potency than chloro or methyl derivatives, as seen in Trypanosoma brucei inhibitors .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., heavy atoms, twinning) be addressed during structural analysis of brominated benzamides?

  • Answer :

  • Use SHELXL for refinement: Heavy atoms (Br) require anisotropic displacement parameters. Check for twinning via PLATON or ROTAX; detwin algorithms in SHELXL can resolve overlapping reflections .
  • ORTEP-3/WinGX : Visualize thermal ellipsoids to confirm Br positioning and avoid over-interpretation of disordered regions .

Q. How should researchers resolve contradictions between spectroscopic data and expected structures (e.g., unexpected by-products)?

  • Answer :

  • ²D NMR (COSY, HSQC) : Assign proton-proton correlations to verify connectivity. For example, unexpected coupling in NOESY may indicate stereochemical anomalies .
  • HPLC-MS : Monitor reaction intermediates; adjust stoichiometry or reaction time if dimerization/by-products dominate .
  • Contradiction Analysis : Cross-validate data with alternative techniques (e.g., X-ray vs. NMR) and consider solvent/impurity effects .

Q. What advanced strategies improve synthetic yield and regioselectivity in dibenzyl-substituted benzamides?

  • Answer :

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 18 hours to 30 minutes) while maintaining regioselectivity .
  • Protecting groups : Use Boc-protected amines (e.g., N-Boc-2-aminoacetaldehyde) to prevent side reactions during coupling steps .

Q. How can halogen-bonding interactions be systematically studied in SAR for benzamide-based inhibitors?

  • Answer :

  • Molecular docking : Compare bromine’s interaction energy with target residues (e.g., halogen-π or σ-hole interactions) using software like AutoDock .
  • Isosteric replacement : Synthesize fluoro/iodo analogs to assess halogen size/electrostatic contributions to binding affinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.